N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide
Description
This compound is a heterocyclic derivative featuring a 1,3,4-thiadiazole core substituted with a methoxymethyl group at position 5 and a 4-oxo-1,2,3-benzotriazin-3(4H)-yl-propanamide moiety at position 2. The Z-configuration of the imine bond (C=N) in the thiadiazole ring is critical for its stereoelectronic properties.
Properties
Molecular Formula |
C14H14N6O3S |
|---|---|
Molecular Weight |
346.37 g/mol |
IUPAC Name |
N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-3-(4-oxo-1,2,3-benzotriazin-3-yl)propanamide |
InChI |
InChI=1S/C14H14N6O3S/c1-23-8-12-17-18-14(24-12)15-11(21)6-7-20-13(22)9-4-2-3-5-10(9)16-19-20/h2-5H,6-8H2,1H3,(H,15,18,21) |
InChI Key |
LWQVMQAXHYPHLQ-UHFFFAOYSA-N |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)CCN2C(=O)C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide typically involves the reaction of appropriate hydrazonoyl halides with thiocyanates or thiosemicarbazides. The reaction conditions often include the use of solvents such as ethanol and the presence of bases like triethylamine to facilitate the formation of the thiadiazole ring .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated synthesis platforms could also be considered for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce corresponding alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound’s unique combination of a methoxymethyl-thiadiazole and benzotriazinone-propanamide distinguishes it from related derivatives. Below is a comparative analysis with structurally analogous compounds from the literature:
Key Observations :
- Substituent Effects: The methoxymethyl group in the target compound likely enhances solubility compared to phenyl or methylphenyl substituents in analogs like 4g .
- Thermal Stability : Melting points for analogs range from 160°C to 290°C, suggesting that the target compound’s melting point could fall within this range, depending on crystallinity .
Biological Activity
N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide is a complex organic compound notable for its unique structural features and potential biological activities. The compound integrates a thiadiazole ring and a benzotriazine moiety, which are known for their pharmacological properties. This article explores the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 330.4 g/mol. The structure includes:
- Thiadiazole Ring : Recognized for its antimicrobial and anticancer properties.
- Benzotriazine Moiety : Associated with high binding affinity in various biological targets.
Table 1: Structural Features and Biological Activities
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-[(2Z)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-benzotriazine) | Thiadiazole and benzotriazine rings | Antimicrobial, anticancer | Multi-target potential |
Antimicrobial Properties
Compounds containing thiadiazole rings have demonstrated significant antimicrobial activity. Preliminary studies suggest that this compound may exhibit effectiveness against various bacterial strains. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Research indicates that the benzotriazine component contributes to anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance:
- Mechanism : Inhibition of topoisomerases or other key enzymes that facilitate DNA replication.
Case Studies and Research Findings
- Antimicrobial Efficacy : A study found that derivatives of thiadiazole compounds showed MIC values as low as against resistant strains of Mycobacterium tuberculosis .
- Anticancer Potential : In vitro studies have reported that similar compounds exhibit cytotoxic effects on various cancer cell lines with IC50 values ranging from to .
Table 2: Summary of Biological Activities
| Activity Type | Target Organism/Cell Line | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Mycobacterium tuberculosis | MIC = | |
| Anticancer | Various cancer cell lines | IC50 = |
The synthesis of this compound typically involves multi-step organic reactions focusing on the formation of the thiadiazole and benzotriazine frameworks.
Proposed Synthetic Route
- Formation of Thiadiazole Ring : Utilizing appropriate precursors to form the thiadiazole structure through cyclization reactions.
- Benzotriazine Integration : Coupling reactions to attach the benzotriazine moiety to the thiadiazole framework.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
